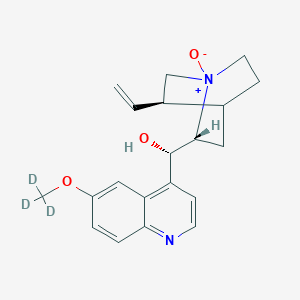
Quinine-d3 N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinine-d3 N-Oxide is a derivative of quinine, an alkaloid extracted from the bark of cinchona trees. Quinine itself has been historically significant as an antimalarial agent. The N-oxide form of quinine, specifically this compound, is a deuterated compound where three hydrogen atoms are replaced with deuterium. This modification can enhance the compound’s stability and provide unique properties for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quinine-d3 N-Oxide typically involves the oxidation of quinine. One common method is the oxidation of quinine using ozone in a solvent mixture of acetone and water at low temperatures (-12°C to 0°C). This process yields this compound with a high degree of regioselectivity and a yield of approximately 72% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions using controlled conditions to ensure high purity and yield. The use of ozone as an oxidant is favored due to its efficiency and mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Quinine-d3 N-Oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide group can be further oxidized under specific conditions.
Reduction: The N-oxide can be reduced back to the parent quinine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The N-oxide group can participate in nucleophilic substitution reactions, where the N-oxide is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Ozone in acetone-water mixture.
Reduction: Hydrogen gas or metal hydrides.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Further oxidized quinine derivatives.
Reduction: Parent quinine.
Substitution: Various substituted quinine derivatives depending on the nucleophile used.
Scientific Research Applications
Quinine-d3 N-Oxide has diverse applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Studied for its interactions with biological targets and its potential as a biochemical probe.
Medicine: Investigated for its antimalarial properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of Quinine-d3 N-Oxide involves its interaction with biological targets, particularly in the context of its antimalarial activity. The compound interferes with the malaria parasite’s ability to digest hemoglobin, leading to the accumulation of toxic heme molecules within the parasite. This disrupts the parasite’s metabolic processes and ultimately leads to its death .
Comparison with Similar Compounds
Quinine: The parent compound, widely known for its antimalarial properties.
Quinidine: An isomer of quinine, used as an antiarrhythmic agent.
Quinoline N-Oxides: A class of compounds with similar structural features and diverse biological activities
Uniqueness of Quinine-d3 N-Oxide: this compound is unique due to its deuterium substitution, which enhances its stability and provides distinct spectroscopic properties. This makes it valuable in research applications where isotopic labeling is required for detailed mechanistic studies.
Properties
Molecular Formula |
C₂₀H₂₁D₃N₂O₃ |
|---|---|
Molecular Weight |
343.43 |
Synonyms |
(9S)-6’-Methoxy-d3-cinchonan-9-ol 1-Oxide; Quinidine-d3 1-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





